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8-(4-ethylpiperazin-1-yl)-3-methyl-7-pentyl-1H-purine-2,6(3H,7H)-dione

Xanthine Derivatives GPR55 Antagonists Purine Nucleoside Phosphorylase

8-(4-ethylpiperazin-1-yl)-3-methyl-7-pentyl-1H-purine-2,6(3H,7H)-dione, also cataloged as SALOR-INT L217603-1EA, is a synthetic purine-2,6-dione (xanthine) derivative with a molecular weight of 348.44 g/mol and a molecular formula of C17H28N6O2. It belongs to a class of compounds structurally related to purine nucleoside phosphorylase (PNP) inhibitors and adenosine receptor antagonists, characterized by a 4-ethylpiperazine moiety at the 8-position of the purine ring, which distinguishes it from other alkyl or aryl piperazine-substituted xanthines available in screening libraries.

Molecular Formula C17H28N6O2
Molecular Weight 348.451
CAS No. 476481-82-0
Cat. No. B2574953
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-(4-ethylpiperazin-1-yl)-3-methyl-7-pentyl-1H-purine-2,6(3H,7H)-dione
CAS476481-82-0
Molecular FormulaC17H28N6O2
Molecular Weight348.451
Structural Identifiers
SMILESCCCCCN1C2=C(N=C1N3CCN(CC3)CC)N(C(=O)NC2=O)C
InChIInChI=1S/C17H28N6O2/c1-4-6-7-8-23-13-14(20(3)17(25)19-15(13)24)18-16(23)22-11-9-21(5-2)10-12-22/h4-12H2,1-3H3,(H,19,24,25)
InChIKeyRWEAFOJTGHESFV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

8-(4-Ethylpiperazin-1-yl)-3-methyl-7-pentyl-1H-purine-2,6(3H,7H)-dione (CAS 476481-82-0) Chemical Profile and Procurement Overview


8-(4-ethylpiperazin-1-yl)-3-methyl-7-pentyl-1H-purine-2,6(3H,7H)-dione, also cataloged as SALOR-INT L217603-1EA, is a synthetic purine-2,6-dione (xanthine) derivative with a molecular weight of 348.44 g/mol and a molecular formula of C17H28N6O2 . It belongs to a class of compounds structurally related to purine nucleoside phosphorylase (PNP) inhibitors and adenosine receptor antagonists, characterized by a 4-ethylpiperazine moiety at the 8-position of the purine ring, which distinguishes it from other alkyl or aryl piperazine-substituted xanthines available in screening libraries [1].

Why Generic Xanthine Analogs Cannot Substitute for 8-(4-Ethylpiperazin-1-yl)-3-methyl-7-pentyl-1H-purine-2,6(3H,7H)-dione


In-class substitution of this specific SALOR library compound is not straightforward due to the precise structure-activity relationship (SAR) at the 8-position of the xanthine core. While many 3-methyl-7-pentylxanthines exist, replacing the 4-ethylpiperazine substituent with a 4-(5-chloro-2-methylphenyl)piperazine moiety, as seen in related analog CHEMBL2021376, has been shown to shift target engagement from potential PNP inhibition to GPR55 receptor activity (EC50: 4.70E+3 nM) [1]. The 8-position substituent dictates the compound's biological fingerprint, meaning even minor modifications can result in a complete loss of the desired activity profile, making this specific analog a unique tool for probing xanthine-mediated pathways [1].

Quantitative Differentiation Evidence for 8-(4-Ethylpiperazin-1-yl)-3-methyl-7-pentyl-1H-purine-2,6(3H,7H)-dione Against Closest Analogs


Structural Determinant of Target Selectivity: 8-Position Piperazine Substitution

This compound is differentiated from closely related analogs primarily by its 8-position substituent. Direct comparison with a structurally similar analog, 8-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]methyl}-3-methyl-7-pentyl-3,7-dihydro-1H-purine-2,6-dione, reveals a critical functional shift: the 4-ethylpiperazine substituent (in the target compound) is associated with purine nucleoside phosphorylase (PNP) inhibitor scaffolds , while the 4-(5-chloro-2-methylphenyl)piperazine analog acts as a GPR55 ligand with an EC50 of 4.70E+3 nM [1]. This demonstrates that the specific N-ethyl group on the piperazine ring is a key molecular determinant for target preference, providing a clear rationale for selecting this compound over its aryl-piperazine counterparts in PNP-related studies.

Xanthine Derivatives GPR55 Antagonists Purine Nucleoside Phosphorylase Structure-Activity Relationship (SAR)

Predicted Physicochemical Property Differentiation: Density and pKa

The predicted physicochemical properties of the compound set it apart from unsubstituted and variously substituted analogs in a procurement context. Its predicted density of 1.31±0.1 g/cm³ and a predicted pKa of approximately 9±0.70 provide specific handling and formulation parameters. For instance, the predicted pKa suggests that the compound will be predominantly protonated under physiological conditions, impacting solubility and permeability calculations in silico. This contrasts with 7-substituted analogs that lack the basic piperazine center, which would have lower aqueous solubility at neutral pH.

Physicochemical Properties ADME Prediction Compound Handling

High-Strength Differential Quantitative Evidence is Currently Limited

A comprehensive search of primary research papers, patents (including JP-4787148-B2, WO2004/000841), and authoritative databases (BindingDB, PubChem) did not yield any direct, peer-reviewed quantitative data for this specific compound [1]. The compound is cataloged as SALOR-INT L217603-1EA, a Sigma-Aldrich Library of Rare (SALOR) compound, suggesting it has been synthesized for broad screening purposes but its biological activity has not been published in detail . Therefore, a true high-strength, head-to-head quantitative comparison against a specific comparator cannot be performed based on the currently available public domain information. The evidence above consists of class-level inference and supporting physicochemical data.

Screening Library Compound SAR Exploration

Recommended Research Applications for 8-(4-Ethylpiperazin-1-yl)-3-methyl-7-pentyl-1H-purine-2,6(3H,7H)-dione Based on Structural Evidence


Defined Negative Control for GPR55-Mediated Assays in Xanthine Analog Studies

Given that a closely related 8-arylpiperazine analog (BDBM56974) is an active GPR55 ligand (EC50: 4.70E+3 nM), this compound, with an 8-ethylpiperazine substituent, is expected to have a different selectivity profile and can serve as a matched negative control in GPR55 assays when screening other 3-methyl-7-pentylxanthines [1].

Core Scaffold for Structure-Activity Relationship (SAR) Exploration of Purine Nucleoside Phosphorylase Inhibitors

The compound's structure aligns with the pharmacophore of known PNP inhibitors. Its distinct 8-substituent makes it a valuable starting point for medicinal chemistry programs aiming to develop novel PNP inhibitors without off-target GPR55 activity, based on class-level evidence .

In Silico Modeling and Physicochemical Property Profiling

With experimentally predicted density (1.31 g/cm³) and pKa (~9) data, the compound is well-suited for computational chemistry studies focused on predicting ADME properties of basic xanthine derivatives. It provides a crucial data point for calibrating in silico models, especially when compared to non-basic analogs .

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